N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
Description
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- A 3-chlorophenyl group attached via an acetamide linkage.
- A 4-fluorobenzyl substituent at the 3-position of the pyrido[2,3-d]pyrimidine ring.
- Two carbonyl groups at positions 2 and 4, contributing to hydrogen-bonding interactions with biological targets.
This compound is hypothesized to exhibit kinase inhibitory activity due to structural similarities with known pyridopyrimidine-based inhibitors (e.g., MEK inhibitors in ).
Properties
Molecular Formula |
C22H16ClFN4O3 |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-3-1-4-17(11-15)26-19(29)13-27-20-18(5-2-10-25-20)21(30)28(22(27)31)12-14-6-8-16(24)9-7-14/h1-11H,12-13H2,(H,26,29) |
InChI Key |
WVHOQEATGNTBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorophenylamine with 4-fluorobenzyl bromide to form an intermediate, which is then subjected to cyclization with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically employs automated reactors and precise control of reaction parameters to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development.
Industry: In industrial processes, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[2,3-d]pyrimidine Derivatives
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide ()
- Structural Differences :
- Ethoxyphenyl at position 3 vs. 4-fluorobenzyl in the target compound.
- Trifluoromethoxy group on the acetamide side chain.
- The ethoxy substituent may alter metabolic stability compared to the target’s fluorine atom.
MEK Inhibitor: N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide ()
- Structural Differences :
- Cyclopropyl and iodo-substituted phenyl groups.
- Additional methyl groups at positions 6 and 6.
- Functional Implications: The iodo substituent increases molecular weight (571.2 g/mol vs. Demonstrated efficacy in cancer models via MEK pathway inhibition, suggesting the target compound may share similar mechanisms.
Thieno- and Chromeno-Pyrimidine Analogs
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()
- Structural Differences: Thieno[3,2-d]pyrimidine core vs. pyrido[2,3-d]pyrimidine. Chloro-methylphenyl substituent.
- Functional Implications: The thiophene ring may reduce aromatic stacking interactions compared to the pyridine ring in the target compound.
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide ()
Tetrahydropyrimidine and Dihydropyrimidine Derivatives
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide ()
- Structural Differences :
- Saturated tetrahydropyrimidine ring vs. aromatic pyridopyrimidine.
- Multiple fluorinated benzyl groups.
- Difluorobenzyl groups enhance metabolic resistance compared to single fluorine substituents.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Structural Differences :
- Dihydropyrimidine core with a thioether linkage.
- Dichlorophenyl substituent.
- High melting point (230°C) suggests strong crystalline packing, impacting formulation.
Research Implications
- Target Compound Advantages : The 4-fluorobenzyl group balances lipophilicity and metabolic stability, while the pyridopyrimidine core offers a planar structure for target binding.
- Limitations vs. Analogs : Lacks the covalent-binding thioether () or heavy atoms (e.g., iodine in ) for enhanced target engagement.
- Future Directions : Structural hybridization (e.g., incorporating trifluoromethoxy or cyclopropyl groups) could optimize pharmacokinetics and potency.
Biological Activity
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include refluxing in appropriate solvents and may require specific catalysts to achieve optimal yields. The characterization of the compound is usually confirmed through various spectroscopic methods such as NMR and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Its activities include:
- Antiviral Activity : Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viruses such as HSV and VSV .
- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties. In vitro assays have demonstrated activity against common bacterial strains like Staphylococcus aureus .
Antiviral Properties
A study focusing on heterocyclic compounds revealed that several pyrido derivatives possess strong antiviral activity. For example, a related compound was able to inhibit HSV replication in Vero cells by up to 91% at a concentration of 50 μM with low cytotoxicity . This suggests that this compound could exhibit similar mechanisms.
Antibacterial Activity
In a separate investigation into the antibacterial effects of related compounds, it was found that certain derivatives exhibited significant inhibition against Gram-positive bacteria. The presence of the chlorophenyl group may enhance the lipophilicity and thus the membrane permeability of the compound .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
